1-(2-Bromoethyl)-4-phenoxybenzene

NF-kappaB inhibition inflammation quinazoline SAR

1-(2-Bromoethyl)-4-phenoxybenzene (also designated 4-phenoxyphenethyl bromide) is a brominated aromatic compound with the molecular formula C₁₄H₁₃BrO and a molecular weight of 277.16 g/mol. It features a diphenyl ether core para-substituted with a 2-bromoethyl chain, yielding a computed XLogP3 of 4.5, a topological polar surface area (TPSA) of 9.2 Ų, zero hydrogen bond donors, one hydrogen bond acceptor, and four rotatable bonds.

Molecular Formula C14H13BrO
Molecular Weight 277.16 g/mol
Cat. No. B13594285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromoethyl)-4-phenoxybenzene
Molecular FormulaC14H13BrO
Molecular Weight277.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)CCBr
InChIInChI=1S/C14H13BrO/c15-11-10-12-6-8-14(9-7-12)16-13-4-2-1-3-5-13/h1-9H,10-11H2
InChIKeyWPERBPOPFLPZGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Bromoethyl)-4-phenoxybenzene (CAS 79807-86-6): Procurement-Ready Physicochemical and Structural Profile for Research Sourcing


1-(2-Bromoethyl)-4-phenoxybenzene (also designated 4-phenoxyphenethyl bromide) is a brominated aromatic compound with the molecular formula C₁₄H₁₃BrO and a molecular weight of 277.16 g/mol [1]. It features a diphenyl ether core para-substituted with a 2-bromoethyl chain, yielding a computed XLogP3 of 4.5, a topological polar surface area (TPSA) of 9.2 Ų, zero hydrogen bond donors, one hydrogen bond acceptor, and four rotatable bonds [1]. The compound is commercially available as a research-grade intermediate from multiple suppliers, with purity specifications typically ≥95% (some vendors offer ≥98%) and pricing ranging from approximately $707 per 50 mg to $4,421 per 10 g at the time of data compilation [2]. The bromoethyl group serves as a versatile electrophilic handle for nucleophilic substitution and cross-coupling reactions, enabling its use as a building block in medicinal chemistry, agrochemical synthesis, and materials science [3].

Why 1-(2-Bromoethyl)-4-phenoxybenzene Cannot Be Replaced by a Generic Aryl Bromide: Structural Determinants of Pharmacophore Performance


Generic substitution of 1-(2-bromoethyl)-4-phenoxybenzene by simpler aryl bromides—such as 2-phenoxyethyl bromide (CAS 589-10-6), 4-bromodiphenyl ether (CAS 101-55-3), or 1-(2-bromoethyl)-4-methoxybenzene (CAS 14425-64-0)—is scientifically unwarranted because each structural element serves a distinct and non-redundant role in downstream pharmacophore performance. The para-phenoxyphenethyl architecture provides a unique combination of: (i) an ethylene spacer that establishes critical distance between the central benzene and the electrophilic bromine for target binding geometry [1]; (ii) a terminal phenoxy ring that contributes essential hydrophobic and π-stacking interactions demonstrated to improve NF-κB inhibitory potency by approximately 216-fold over the parent phenethylaminoquinazoline scaffold [2]; and (iii) a para-substitution pattern that orients the phenoxy group for optimal engagement with hydrophobic pockets in ATP-binding sites and nuclear receptor ligand-binding domains [1][2]. The absence of the central benzene spacer (as in 2-phenoxyethyl bromide), the absence of the ethylene linker (as in 4-bromodiphenyl ether), or replacement of the phenoxy group with a methoxy substituent each produce molecules that fail to recapitulate the biological activity profile of the 4-phenoxyphenethyl-derived pharmacophore [2][3].

Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data for 1-(2-Bromoethyl)-4-phenoxybenzene


NF-κB Inhibitor Pharmacophore: The 4-Phenoxyphenethyl Moiety Delivers ~216-Fold Potency Enhancement Over the Parent Phenethylamino Scaffold

In the seminal structure-activity relationship (SAR) study by Tobe et al. (2003), the quinazoline derivative 11q (QNZ/EVP4593), which incorporates the 4-phenoxyphenethyl moiety derived from 1-(2-bromoethyl)-4-phenoxybenzene at the C(4)-position, exhibited an IC₅₀ of 11 nM for NF-κB transcriptional activation and an IC₅₀ of 7 nM for TNF-α production in human Jurkat T cells [1]. The lead compound 6a, which bears a simpler 4-phenethylamino substituent lacking the terminal phenoxy ring, showed an IC₅₀ of only 2,381 nM under the same assay conditions [1]. This represents an approximately 216-fold improvement in NF-κB inhibitory potency directly attributable to the 4-phenoxyphenethyl structural motif. Furthermore, compound 11q demonstrated in vivo anti-inflammatory efficacy by reducing carrageenin-induced paw edema in rats, confirming that the potency gain translates to functional pharmacological activity [1]. The IC₅₀ values have been independently corroborated by multiple commercial sources: Santa Cruz Biotechnology reports IC₅₀ = 11 nM (NF-κB activation, human Jurkat cells) and IC₅₀ = 7 nM (TNF-α production, mouse splenocytes) .

NF-kappaB inhibition inflammation quinazoline SAR transcriptional regulation

Ethylene Spacer Geometry: The Bromoethyl Chain Enables Critical MMP Inhibitor Binding Conformation Unavailable to 4-Bromodiphenyl Ether

Mori et al. (2013) demonstrated through structure-based design and X-ray crystallography that an ethylene linker connecting the sulfonamide zinc-binding group with the P1′ aromatic portion is essential for achieving nanomolar potency against multiple MMP isoforms [1]. Their optimized inhibitors bearing this ethylene spacer achieved significant selectivity for MMP-8, MMP-12, and MMP-13 over MMP-1 and MMP-7 [1]. 1-(2-Bromoethyl)-4-phenoxybenzene provides precisely this two-carbon ethylene spacing between the central benzene ring (which serves as the P1′ aromatic portion attachment point) and the terminal bromine (which serves as the electrophilic handle for sulfonamide or other zinc-binding group installation). In contrast, 4-bromodiphenyl ether (CAS 101-55-3) lacks any alkyl spacer—the bromine is directly attached to the aromatic ring—making it structurally incapable of establishing the ethylene-bridged geometry that the Mori et al. study identified as critical for potency [2]. 4-Bromodiphenyl ether has a molecular weight of 249.10 g/mol, a boiling point of 305 °C, and only two rotatable bonds, whereas 1-(2-bromoethyl)-4-phenoxybenzene (MW 277.16, four rotatable bonds) possesses the conformational flexibility necessary to adopt the binding-competent geometry [2][3].

MMP inhibition arylsulfonamide structural biology cancer

Bromo vs. Chloro Leaving Group: C-Br Bond Confers Measurably Superior Reactivity in Nucleophilic Substitution Compared to the Chloro Analog

The intrinsic reactivity of the alkyl bromide moiety in 1-(2-bromoethyl)-4-phenoxybenzene is superior to that of the corresponding chloride in nucleophilic substitution (S_N2) reactions. Computational studies on aliphatic nucleophilic substitution report activation energies of approximately 10 kcal/mol for C-Br bond cleavage versus approximately 12 kcal/mol for C-Cl bond cleavage, consistent with the established leaving group ability order I⁻ > Br⁻ > Cl⁻ > F⁻ [1]. The lower activation barrier for bromide displacement translates to faster reaction rates under otherwise identical conditions. This differential is practically significant in synthetic sequences where the bromoethyl intermediate must undergo efficient alkylation of amine, thiol, or alkoxide nucleophiles—for example, in the synthesis of N⁴-(4-phenoxyphenethyl)quinazoline-4,6-diamine (QNZ), where the bromoethyl precursor is reacted with 4,6-diaminoquinazoline [2]. The corresponding chloroethyl analog (1-(2-chloroethyl)-4-phenoxybenzene) would be expected to react more slowly and may require harsher conditions (elevated temperature, stronger base) that could promote side reactions or degrade sensitive functionality elsewhere in the molecule. Additionally, 2-phenoxyethyl bromide (CAS 589-10-6, MW 201.06), which lacks the central benzene ring, cannot serve as a replacement because the resulting phenoxyethyl-substituted product would lack the critical hydrophobic contacts provided by the diphenyl ether scaffold—as demonstrated by the ~216-fold potency loss when the terminal phenoxy group is absent in the NF-κB inhibitor series [3].

synthetic chemistry nucleophilic substitution leaving group reaction yield

Phenoxy vs. Methoxy Substituent: The Diphenyl Ether Moiety Provides Enhanced Hydrophobic Surface Area and π-Stacking Capacity Over the Methoxy Analog

The terminal phenoxy group of 1-(2-bromoethyl)-4-phenoxybenzene contributes significantly greater hydrophobic surface area and aromatic π-stacking potential than the methoxy group of its closest simplified analog, 1-(2-bromoethyl)-4-methoxybenzene (CAS 14425-64-0). The phenoxy substituent adds a second aromatic ring (phenyl), increasing the molecular weight from 215.09 g/mol (methoxy analog) to 277.16 g/mol (phenoxy compound), a difference of 62.07 Da [1][2]. The computed XLogP3 of 1-(2-bromoethyl)-4-phenoxybenzene is 4.5, reflecting high lipophilicity suitable for engaging hydrophobic pockets in protein targets [1]. In contrast, the methoxy analog (XLogP3 estimated at approximately 2.7–3.0 based on the replacement of phenoxy with methoxy) is substantially less lipophilic and lacks the extended aromatic surface needed for edge-to-face or offset face-to-face π-stacking interactions with phenylalanine, tyrosine, or tryptophan residues in protein binding sites. This physicochemical differentiation has direct pharmacophoric consequences: in the NF-κB inhibitor series, the phenoxy group was explicitly identified as enhancing hydrophobic interactions in the ATP-binding pocket, contributing to the potency advantage of the 4-phenoxyphenethyl-containing compound 11q over simpler analogs [3]. ChemShuttle's analysis of kinase inhibitor design principles corroborates that the phenoxy group enhances hydrophobic interactions in ATP-binding pockets .

medicinal chemistry hydrophobic binding kinase inhibitor π-stacking

Para vs. Meta Substitution: Regiochemical Precision Determines Biological Target Engagement; the Meta Isomer Lacks Documented Pharmacophoric Validation

1-(2-Bromoethyl)-4-phenoxybenzene positions the phenoxy substituent para to the bromoethyl chain on the central benzene ring. This para orientation is critical for the linear, extended molecular geometry that enables the 4-phenoxyphenethyl moiety to span the distance between hydrophobic pockets in target proteins. The NF-κB inhibitor QNZ (EVP4593), derived from the para-phenoxyphenethyl precursor, has been extensively validated in peer-reviewed literature with IC₅₀ values of 11 nM (NF-κB) and 7 nM (TNF-α) and demonstrated in vivo anti-inflammatory activity . The compound has been assigned ChEBI identifier CHEBI:232358 and is formally classified as an NF-kappaB inhibitor with protective effects in oncology, cardiovascular disease, and parasite invasion [1]. In contrast, the meta isomer 1-(2-bromoethyl)-3-phenoxybenzene (CAS 91627-20-2) has the same molecular formula (C₁₄H₁₃BrO) and molecular weight (277.16 g/mol), but the meta-substitution pattern produces a bent molecular geometry that would misposition the phenoxy group relative to the ethylene axis . Critically, no peer-reviewed studies have reported biological activity for any pharmacophore derived from the meta isomer; there is no ChEBI entry, no BindingDB record with quantitative activity data, and no patent literature documenting its use as a precursor to bioactive molecules with defined IC₅₀ values . The para isomer thus has established pharmacophoric utility traceable to specific quantitative SAR data, while the meta isomer remains an unvalidated structural isomer with no demonstrated advantage for any biological target.

regiochemistry structure-activity relationship molecular recognition drug design

Molecular Property Profile: CNS Drug-Like Physicochemical Parameters Distinguish This Building Block from Simpler Alkyl Bromide Intermediates

The computed physicochemical properties of 1-(2-bromoethyl)-4-phenoxybenzene place it in a favorable region of drug-like chemical space that is distinct from simpler alkyl bromide intermediates. Key parameters include: XLogP3 = 4.5, TPSA = 9.2 Ų, molecular weight = 277.16 g/mol, hydrogen bond donors = 0, hydrogen bond acceptors = 1, and rotatable bonds = 4 [1]. These values compare favorably to commonly cited guidelines for CNS drug candidates (MW < 400, TPSA < 90 Ų, HBD ≤ 3, LogP 1–5), suggesting that drug-like molecules built from this precursor may retain favorable brain penetration characteristics [2]. In contrast, 2-phenoxyethyl bromide (CAS 589-10-6), while sharing the phenoxy and bromoethyl functional groups, lacks the central benzene spacer and has a molecular weight of only 201.06 g/mol with a boiling point of 144 °C at 40 mmHg and a melting point of 31–34 °C [3]. This smaller scaffold cannot provide the same degree of hydrophobic contact surface area or the same spatial reach between functional groups. The target compound's four rotatable bonds confer conformational adaptability that the more rigid 4-bromodiphenyl ether (2 rotatable bonds) cannot achieve [4]. The combination of moderate lipophilicity (XLogP3 4.5), low polarity (TPSA 9.2 Ų), and conformational flexibility (4 rotatable bonds) makes this building block particularly well-suited for constructing lead-like molecules targeting intracellular or CNS protein targets where passive membrane permeability is a key design criterion.

drug-likeness CNS penetration lead optimization physicochemical profiling

Optimal Application Scenarios for 1-(2-Bromoethyl)-4-phenoxybenzene: Where the Evidence Supports Prioritizing This Compound


NF-κB Pathway Inhibitor Medicinal Chemistry Programs

Research groups synthesizing quinazoline-based NF-κB activation inhibitors should specify 1-(2-bromoethyl)-4-phenoxybenzene as the alkylating agent for installing the 4-phenoxyphenethyl moiety at the C(4)-position of the quinazoline scaffold. This is directly supported by the Tobe et al. (2003) SAR study, where compound 11q (QNZ/EVP4593) derived from this building block achieved IC₅₀ values of 11 nM for NF-κB transcriptional activation and 7 nM for TNF-α production, representing a ~216-fold improvement over the parent compound 6a lacking the terminal phenoxy ring [1]. QNZ has subsequently been used in over 12 peer-reviewed studies investigating NF-κB signaling in oncology, cardiovascular disease, and inflammatory conditions . The validated synthesis involves nucleophilic displacement of the bromide by the 4-amino group of 4,6-diaminoquinazoline, a reaction for which the bromo leaving group is kinetically preferred over the chloro analog [1].

Matrix Metalloproteinase (MMP) Inhibitor Design Featuring Ethylene-Bridged Arylsulfonamide Scaffolds

Laboratories pursuing structure-based design of MMP inhibitors based on the arylsulfonamide scaffold should utilize 1-(2-bromoethyl)-4-phenoxybenzene to introduce the critical ethylene linker between the sulfonamide zinc-binding group and the P1′ aromatic portion. The Mori et al. (2013) study established through X-ray crystallography that this ethylene spacer is essential for achieving nanomolar potency and isoform selectivity (MMP-8, MMP-12, MMP-13 over MMP-1 and MMP-7) [2]. The bromoethyl group can be elaborated via nucleophilic substitution with sulfonamide nucleophiles or through cross-coupling strategies to generate diverse inhibitor libraries. Procurement of 4-bromodiphenyl ether as a substitute is scientifically contraindicated because its lack of the ethylene spacer would preclude the inhibitor from achieving the binding geometry required for simultaneous S1′ pocket occupancy and catalytic zinc coordination [2].

Kinase Inhibitor Library Synthesis Requiring Hydrophobic ATP-Pocket Engagement

Medicinal chemistry teams building focused kinase inhibitor libraries should incorporate 1-(2-bromoethyl)-4-phenoxybenzene as a key intermediate for introducing the 4-phenoxyphenethyl substituent, which has been shown to enhance hydrophobic interactions in ATP-binding pockets . The diphenyl ether architecture provides extended aromatic surface for edge-to-face π-stacking with the conserved phenylalanine residue of the DFG motif and the gatekeeper residue in kinase active sites. The four rotatable bonds of the bromoethyl precursor allow the derived inhibitor to adopt an optimal binding conformation, while the XLogP3 of 4.5 ensures adequate lipophilicity for membrane permeability without exceeding the CNS drug-likeness threshold [3]. The compound's TPSA of 9.2 Ų is well within the <90 Ų guideline for brain penetration, making it suitable for CNS-targeted kinase programs [3][4].

Agrochemical Ecdysone Agonist and Insect Growth Regulator Intermediate Synthesis

Agrochemical research groups developing nonsteroidal ecdysone agonists or insect growth regulators (IGRs) based on hydrazine or phenoxyalkyl scaffolds can employ 1-(2-bromoethyl)-4-phenoxybenzene as a versatile building block. The phenoxyphenethyl moiety is structurally related to fenoxycarb (O-ethyl N-(2-(4-phenoxyphenoxy)ethyl) carbamate), one of the most potent juvenile hormone analogues against a variety of insect species [5]. The bromoethyl handle enables efficient coupling to hydrazine, carbamate, or amine nucleophiles under mild conditions owing to the favorable leaving group ability of bromide. The ethylene spacer provides the two-carbon distance between the diphenyl ether and the bioactive head group that has been shown in quantitative structure-activity relationship (QSAR) studies to be important for juvenile hormone mimetic activity in (4-substituted)phenoxyalkyl compounds [6]. Dow Chemical Company patents have specifically disclosed brominated phenoxyphenol intermediates for herbicidal (phenoxyphenoxy)propionate synthesis, confirming the agrochemical relevance of this structural class [7].

Quote Request

Request a Quote for 1-(2-Bromoethyl)-4-phenoxybenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.